1-(2-Bromoethyl)-3-nitrobenzene
Overview
Description
1-(2-Bromoethyl)-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group and a bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 3-nitrobenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically proceeds under reflux conditions to ensure complete conversion of the alcohol to the bromoethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol, sodium hydrosulfide (NaSH) in ethanol, or potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acetic acid.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Reduction: Formation of 1-(2-Aminoethyl)-3-nitrobenzene or 1-(2-Bromoethyl)-3-aminobenzene.
Oxidation: Formation of carboxylic acids or other oxidized derivatives, depending on the reaction conditions.
Scientific Research Applications
1-(2-Bromoethyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-3-nitrobenzene involves its interaction with biological molecules through its reactive bromoethyl and nitro groups. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, contributing to its bioactivity.
Comparison with Similar Compounds
1-(2-Bromoethyl)benzene: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
3-Nitrobenzyl bromide: Similar structure but with the bromine atom directly attached to the benzene ring, leading to different reactivity.
2-Bromoethyl nitrobenzene: Positional isomer with the nitro group in a different position on the benzene ring, affecting its chemical properties.
Uniqueness: 1-(2-Bromoethyl)-3-nitrobenzene is unique due to the presence of both a bromoethyl and a nitro group on the benzene ring, providing a combination of reactivity and functionality that is valuable in various chemical and biological applications.
Properties
IUPAC Name |
1-(2-bromoethyl)-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBRVWQGWOLPAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343698 | |
Record name | 1-(2-Bromoethyl)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16799-04-5 | |
Record name | 1-(2-Bromoethyl)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitrophenethyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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